Cas no 571928-67-1 (2-(1H-indol-3-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)

2-(1H-indol-3-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 571928-67-1
- Z16551419
- EN300-26600224
- AKOS033509617
- 2-(1H-indol-3-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate
-
- インチ: 1S/C16H10Cl2N2O3/c17-11-5-6-14(18)20-15(11)16(22)23-8-13(21)10-7-19-12-4-2-1-3-9(10)12/h1-7,19H,8H2
- InChIKey: IXCGTWDLTLGKFI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(N=C1C(=O)OCC(C1=CNC2C=CC=CC1=2)=O)Cl
計算された属性
- せいみつぶんしりょう: 348.0068476g/mol
- どういたいしつりょう: 348.0068476g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 463
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
2-(1H-indol-3-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26600224-0.05g |
2-(1H-indol-3-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate |
571928-67-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(1H-indol-3-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate 関連文献
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
2-(1H-indol-3-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylateに関する追加情報
2-(1H-indol-3-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate: A Comprehensive Overview
The compound 2-(1H-indol-3-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate (CAS No. 571928-67-1) is a complex organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical properties, synthesis methods, and recent advancements in its application across different domains.
Chemical Structure and Properties: The molecule consists of two primary functional groups: the indole moiety and the dichloropyridine carboxylate group. The indole ring, a heterocyclic structure with a nitrogen atom, contributes to the compound's aromaticity and potential for hydrogen bonding. The dichloropyridine group introduces electron-withdrawing effects, enhancing the molecule's stability and reactivity. These structural features make 2-(1H-indol-3-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate a versatile compound with diverse applications.
Synthesis Methods: The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Recent studies have explored greener synthetic routes using microwave-assisted techniques, which significantly reduce reaction time and improve yield. These advancements highlight the compound's feasibility for large-scale production in pharmaceutical and agrochemical industries.
Biological Activity: One of the most notable aspects of 2-(1H-indol-3-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is its biological activity. Research has demonstrated its potential as an anti-inflammatory agent, with studies showing significant reduction in inflammatory markers in vitro. Additionally, the compound exhibits moderate antimicrobial properties, making it a candidate for developing new-generation antibiotics.
Recent Research Findings: Recent advancements in computational chemistry have enabled detailed molecular docking studies of this compound. These studies reveal that 2-(1H-indol-3-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate interacts effectively with key enzymes involved in inflammatory pathways. Furthermore, its ability to penetrate cellular membranes suggests potential use in targeted drug delivery systems.
Applications in Drug Development: The compound's unique properties make it a valuable asset in drug discovery programs. Pharmaceutical companies are exploring its potential as a lead compound for developing treatments against chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Its dual functionality—anti-inflammatory and antimicrobial—positions it as a multi-target therapeutic agent.
Environmental Impact: While the compound shows promise in various applications, its environmental impact remains a critical consideration. Studies are underway to assess its biodegradability and toxicity levels. Preliminary results indicate that 2-(1H-indol-3-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has low toxicity to aquatic organisms, suggesting it may be environmentally friendly compared to traditional pharmaceuticals.
Future Prospects: Looking ahead, the development of 2-(1H-indol-3-y...
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